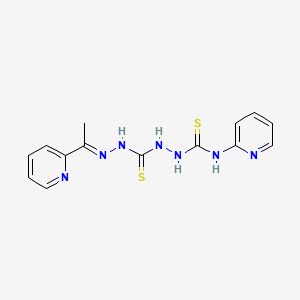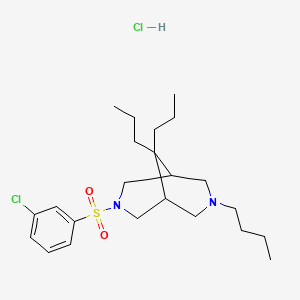
3,7-Diazabicyclo(3.3.1)nonane, 3-butyl-7-((3-chlorophenyl)sulfonyl)-9,9-dipropyl-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Diazabicyclo(3.3.1)nonane, 3-butyl-7-((3-chlorophenyl)sulfonyl)-9,9-dipropyl-, monohydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique bicyclic structure and the presence of multiple functional groups, which contribute to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Diazabicyclo(3.3.1)nonane, 3-butyl-7-((3-chlorophenyl)sulfonyl)-9,9-dipropyl-, monohydrochloride typically involves multiple steps, starting from readily available precursors. The key steps in the synthetic route may include:
- Formation of the bicyclic core structure through a cyclization reaction.
- Introduction of the butyl and dipropyl groups via alkylation reactions.
- Incorporation of the 3-chlorophenylsulfonyl group through a sulfonylation reaction.
- Final purification and isolation of the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3,7-Diazabicyclo(3.3.1)nonane, 3-butyl-7-((3-chlorophenyl)sulfonyl)-9,9-dipropyl-, monohydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can be optimized to achieve the desired transformation.
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential biological activity, including its interactions with enzymes, receptors, or other biomolecules. It could serve as a lead compound for the development of new drugs or therapeutic agents.
Medicine
In medicine, the compound may have potential applications as a pharmaceutical agent. Its unique structure and functional groups could contribute to its activity against specific diseases or conditions.
Industry
In industry, the compound could be used in the development of new materials, catalysts, or other industrial products. Its diverse reactivity and stability make it a versatile compound for various applications.
Mechanism of Action
The mechanism of action of 3,7-Diazabicyclo(3.3.1)nonane, 3-butyl-7-((3-chlorophenyl)sulfonyl)-9,9-dipropyl-, monohydrochloride will depend on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved could include signal transduction, metabolic pathways, or other cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3,7-Diazabicyclo(3.3.1)nonane, 3-butyl-7-((3-chlorophenyl)sulfonyl)-9,9-dipropyl-, monohydrochloride may include other bicyclic amines or sulfonyl-containing compounds. Examples could include:
- 3,7-Diazabicyclo(3.3.1)nonane derivatives with different substituents.
- Sulfonyl-containing compounds with similar structural features.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its bicyclic structure
Properties
CAS No. |
120466-65-1 |
|---|---|
Molecular Formula |
C23H38Cl2N2O2S |
Molecular Weight |
477.5 g/mol |
IUPAC Name |
3-butyl-7-(3-chlorophenyl)sulfonyl-9,9-dipropyl-3,7-diazabicyclo[3.3.1]nonane;hydrochloride |
InChI |
InChI=1S/C23H37ClN2O2S.ClH/c1-4-7-13-25-15-19-17-26(29(27,28)22-10-8-9-21(24)14-22)18-20(16-25)23(19,11-5-2)12-6-3;/h8-10,14,19-20H,4-7,11-13,15-18H2,1-3H3;1H |
InChI Key |
ZDBMKYUIDNSRFL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CC2CN(CC(C1)C2(CCC)CCC)S(=O)(=O)C3=CC(=CC=C3)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



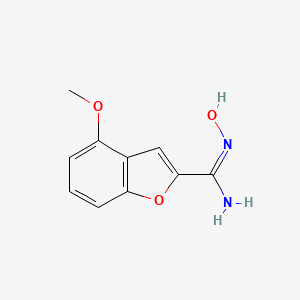
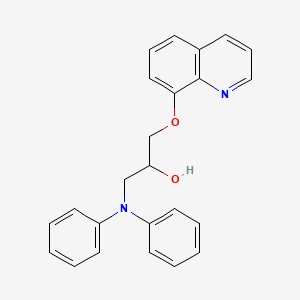
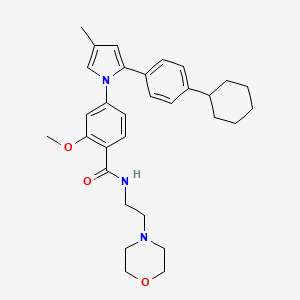
![2-[(4S)-4-[[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]-2,6-dioxo-1,3-diazinan-1-yl]acetic acid](/img/structure/B12696276.png)


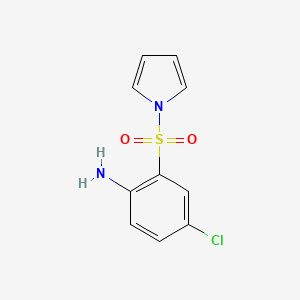
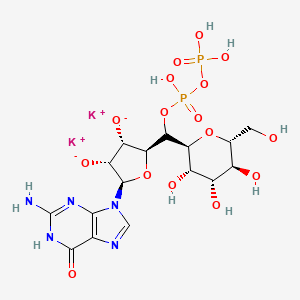
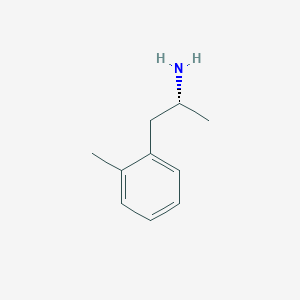
![N,N-dimethyl-2-[1-(4-nitrophenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine;dihydrochloride](/img/structure/B12696294.png)
